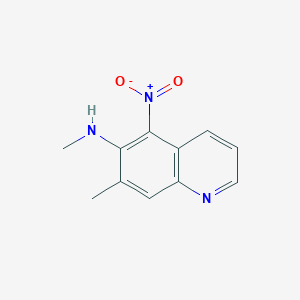

6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,7-dimethyl-5-nitroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-6-9-8(4-3-5-13-9)11(14(15)16)10(7)12-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAKNHMEWSMOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398749 | |

| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83407-41-4 | |

| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methylamino-7-methyl-5-nitroquinoline

CAS Number: 83407-41-4

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylamino-7-methyl-5-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a well-established pharmacophore, forming the core structure of numerous natural and synthetic bioactive compounds with a broad range of therapeutic applications, including antimalarial, antibacterial, and anticancer activities. The specific substitution pattern of a methylamino group at the 6-position, a methyl group at the 7-position, and a nitro group at the 5-position imparts a unique electronic and steric profile to the molecule, suggesting potential for novel biological activities. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic pathway, and a discussion of its potential applications based on the known bioactivities of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the fundamental molecular properties are well-defined, experimental data for parameters such as melting point and solubility are not widely available in the public domain and would require experimental determination.

| Property | Value | Source |

| CAS Number | 83407-41-4 | [1] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| IUPAC Name | N,7-dimethyl-5-nitroquinolin-6-amine | |

| Appearance | (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Proposed Synthetic Pathway

Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction

The synthesis of the 7-methylquinoline scaffold can be achieved through the Skraup reaction, a classic method for quinoline synthesis. This reaction involves the treatment of an aniline, in this case, m-toluidine, with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid. A critical consideration in this step is the formation of a mixture of isomers, primarily 7-methylquinoline and 5-methylquinoline, due to the two possible sites for cyclization on the m-toluidine ring.[2] The reaction is highly exothermic and requires careful temperature control.[2] Purification to isolate the desired 7-methylquinoline isomer would typically be achieved through fractional distillation or chromatography.

Step 2: Regioselective Nitration of 7-Methylquinoline

The introduction of a nitro group at the 5-position of 7-methylquinoline is a challenging step. Standard electrophilic nitration conditions (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) on 7-methylquinoline are known to favor substitution at the 8-position.[1][3] Achieving the desired 5-nitro isomer would likely require a more sophisticated strategy, potentially involving a directing group or the use of a different quinoline precursor where the 5-position is activated for nitration. Further research into regioselective nitration methods for substituted quinolines is necessary to optimize this step.

Step 3: Introduction of the Amino Group at the 6-Position

Assuming the successful synthesis of 5-nitro-7-methylquinoline, the next step would be the introduction of an amino group at the 6-position. A common method for this transformation is the reduction of a nitro group.[4] However, this would require a precursor that is nitrated at both the 5- and 6-positions, followed by selective reduction of the 6-nitro group. A more plausible approach would be a nucleophilic aromatic substitution (SNAr) reaction on a suitable 6-halo-5-nitro-7-methylquinoline precursor. The electron-withdrawing nitro group at the 5-position would activate the 6-position towards nucleophilic attack by an amine source, such as ammonia or a protected amine equivalent.

Step 4: N-Methylation of the Amino Group

The final step in the proposed synthesis is the N-methylation of the 6-amino-7-methyl-5-nitroquinoline intermediate. This can be achieved through various established methods for the methylation of primary amines. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic and effective method for this transformation.[1] Alternatively, other methylating agents such as methyl iodide or dimethyl sulfate could be employed, though these may require more stringent control of reaction conditions to avoid over-methylation.

Spectroscopic Characterization

The structural elucidation of this compound would heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group at the 7-position, and the N-methyl group. The chemical shifts of these protons would be influenced by the electronic effects of the nitro group (electron-withdrawing) and the methylamino and methyl groups (electron-donating).[1] Coupling constants between adjacent aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would complement the proton data by providing signals for all eleven carbon atoms in the molecule, including the quaternary carbons. The chemical shifts of the carbons would also be sensitive to the electronic environment, aiding in the unambiguous assignment of the structure.[1]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (217.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, including N-H stretching for the secondary amine, C-H stretching for the aromatic and methyl groups, C=C and C=N stretching for the quinoline ring, and strong asymmetric and symmetric stretching bands for the nitro group.

Potential Biological Applications

While there is no specific biological data available for this compound, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

-

Antimicrobial Activity: Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[5] The presence of a nitro group can also contribute to antimicrobial activity. Therefore, this compound could be a candidate for screening against various bacterial and fungal pathogens.

-

Anticancer Activity: Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases, and the induction of apoptosis.[5] The specific substitution pattern of the target molecule could lead to novel interactions with biological targets relevant to cancer.

-

Anti-inflammatory and Analgesic Activity: Certain quinoline derivatives have been explored for their anti-inflammatory and analgesic properties.[5]

It is important to emphasize that these are potential applications based on the broader class of quinoline compounds. Rigorous biological evaluation would be necessary to determine the specific activities and therapeutic potential of this compound.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the data for related nitroquinoline compounds, it should be handled with caution in a well-ventilated laboratory environment.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6] Nitroaromatic compounds can be toxic and may cause skin and eye irritation.[3] Ingestion and inhalation should be avoided.[6] A comprehensive material safety data sheet (MSDS) should be consulted before handling this compound.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the vast landscape of quinoline chemistry. While its synthesis presents challenges, particularly in achieving the desired regiochemistry, the potential for novel biological activity makes it a worthy target for further investigation. This technical guide provides a foundational understanding of its properties and a plausible route for its synthesis, which can serve as a starting point for researchers interested in exploring the therapeutic potential of this and related substituted quinolines. Further experimental work is required to validate the proposed synthetic pathway, fully characterize the compound, and evaluate its biological profile.

References

-

PubChem. 6-Methyl-5-nitroquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

-

Popiołek, R., & Sławiński, J. (2018). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 23(11), 2949. Available from: [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE molecular weight

An In-Depth Technical Guide to 6-Methylamino-7-methyl-5-nitroquinoline (C₁₁H₁₁N₃O₂)

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established "privileged pharmacophore" due to its prevalence in a wide array of biologically active compounds.[1][2] This document details the fundamental physicochemical properties of the title compound, including its molecular weight of 217.22 g/mol , and provides a plausible, detailed protocol for its synthesis and purification.[1] Furthermore, it outlines a systematic approach to its analytical characterization using modern spectroscopic and chromatographic techniques. The guide concludes with a discussion of its potential applications in structure-activity relationship (SAR) studies and as a precursor for novel therapeutic agents, alongside essential safety and handling information.

Introduction to the Quinoline Scaffold and the Title Compound

The Quinoline Moiety: A Privileged Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a highly valued scaffold in drug discovery.[2] First isolated from coal tar in 1834, its prominence surged with the discovery of the quinoline alkaloid quinine, the historic antimalarial agent.[1] This discovery catalyzed extensive research, leading to the development of a vast library of synthetic quinoline derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3] The structural rigidity of the quinoline core, combined with the nitrogen atom's ability to act as a hydrogen bond acceptor, makes it an ideal framework for interacting with diverse biological targets.[1]

Focus on this compound

This compound is a polysubstituted quinoline designed to explore the nuanced structure-activity relationships of this compound class.[1] Its architecture incorporates several key functional groups that modulate its electronic and steric properties:

-

5-Nitro Group: A strong electron-withdrawing group that significantly influences the electron density of the aromatic system and can participate in hydrogen bonding.

-

6-Methylamino Group: An electron-donating group that can act as both a hydrogen bond donor and acceptor.

-

7-Methyl Group: An electron-donating group that also provides steric bulk, influencing the molecule's conformation and interaction with target sites.

The specific arrangement of these substituents suggests a deliberate design for investigating new molecules with potential therapeutic applications.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for database searches, regulatory documentation, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 217.22 g/mol | [1] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] |

| IUPAC Name | N,7-dimethyl-5-nitroquinolin-6-amine | [1] |

| CAS Number | 83407-41-4 | [1] |

| Canonical SMILES | CC1=CC2=C(C=CC=N2)C(=C1NC)[O-] | [1] |

| InChI Key | NMAKNHMEWSMOBG-UHFFFAOYSA-N | [1] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound requires a multi-step approach starting from a pre-formed quinoline scaffold, most likely 7-methylquinoline.[1] The key transformation is an electrophilic aromatic substitution to introduce the nitro group, followed by further functionalization to install the methylamino group.

Synthetic Strategy

A plausible and efficient synthetic route involves the nitration of 7-methylquinoline. The directing effects of the quinoline nitrogen and the C7-methyl group favor substitution at the C8 and C5 positions. While a mixture of products is possible, the 5-nitro isomer is a known product. Subsequent functionalization, likely involving halogenation followed by nucleophilic substitution with methylamine, would yield the final product. An alternative is the reduction of the nitro group, followed by amination and re-oxidation, though this is more complex. The most direct proposed route is outlined below.

Diagram of Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis (Illustrative)

Disclaimer: This protocol is illustrative, based on established chemical principles for similar transformations.[4][5] It must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Nitration of 7-Methylquinoline

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (3.0 mL per 1.0 g of 7-methylquinoline). Cool the flask to 0°C using an ice-salt bath.

-

Substrate Addition: Slowly add 7-methylquinoline (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 5°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 mL) at 0°C.

-

Reaction: Add the nitrating mixture dropwise to the solution of 7-methylquinoline over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration.

-

Stirring: After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate (crude 7-methyl-5-nitroquinoline and other isomers) will form. Neutralize the solution slowly with a saturated sodium bicarbonate solution until pH 7-8.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Step 2 & 3: Conversion to Final Product (Conceptual)

The isolated nitro-intermediate would then be subjected to a sequence involving the introduction of a leaving group (e.g., a bromine atom via N-bromosuccinimide) at the C6 position, followed by a nucleophilic aromatic substitution reaction with methylamine in a suitable solvent (e.g., DMSO or NMP) under thermal conditions to displace the leaving group and form the final product.

Purification Protocol

The crude product obtained from the synthesis is often impure. Purification is essential to meet the standards required for research and development.

-

Recrystallization: This is the preferred method for crystalline solids. The choice of solvent is critical. Ethanol or an ethanol/water mixture is often effective for quinoline derivatives.[5] Dissolve the crude solid in a minimum amount of hot solvent, filter while hot to remove insoluble impurities, and allow the solution to cool slowly to form pure crystals.

-

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the desired compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

Diagram of Analytical Workflow

Caption: Integrated workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The electronic effects of the substituents will cause predictable shifts in the signals.[1]

-

¹H NMR: Protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl groups will appear as singlets in the upfield region (δ 2.0-3.5 ppm). The N-H proton of the methylamino group will appear as a broad singlet.

-

¹³C NMR: This technique provides information on the carbon skeleton. The carbon atoms attached to the electron-withdrawing nitro group will be shifted downfield, while those near the electron-donating groups will be shifted upfield.[1]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on known substituent effects and may vary from experimental results.)

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| H-2 | 8.6 - 8.8 | 149 - 153 |

| H-3 | 7.3 - 7.5 | 120 - 123 |

| H-4 | 8.4 - 8.6 | 134 - 138 |

| H-8 | 7.6 - 7.8 | 125 - 129 |

| C-5 (NO₂) | - | 144 - 148 |

| C-6 (NHCH₃) | - | 140 - 144 |

| C-7 (CH₃) | - | 130 - 134 |

| N-H | 4.5 - 5.5 (broad) | - |

| N-CH₃ | 3.0 - 3.2 | 30 - 33 |

| C7-CH₃ | 2.4 - 2.6 | 18 - 21 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₁H₁₁N₃O₂) by providing a highly accurate mass measurement that matches the theoretical value.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

~3350-3450 cm⁻¹: N-H stretch of the secondary amine.

-

~2850-3000 cm⁻¹: C-H stretches of the methyl and aromatic groups.

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group, respectively.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a compound. A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection would be used. A pure sample should exhibit a single major peak, and the area of this peak relative to the total peak area can be used to quantify purity (e.g., >95%).

Potential Applications and Future Directions

Role in Drug Discovery

While the specific biological activity of this compound is not widely reported, its structure makes it a valuable compound for drug discovery programs. Nitroquinolines have demonstrated a range of activities, including anticancer and antimicrobial effects.[6][7] This molecule can serve as:

-

A Lead Compound: For screening in various biological assays (e.g., kinase inhibition, antibacterial growth inhibition).

-

A Synthetic Intermediate: The nitro group can be readily reduced to an amine, providing a reactive handle for synthesizing a library of more complex derivatives for further testing.[5] For instance, new 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their anticancer activity by targeting the epidermal growth factor receptor (EGFR).[8]

Structure-Activity Relationship (SAR) Studies

This compound is an excellent tool for SAR studies. By systematically modifying each functional group (e.g., changing the position of the nitro group, altering the amine substituent, or replacing the C7-methyl group) and observing the effect on biological activity, researchers can build a detailed understanding of the pharmacophore. This knowledge is critical for rationally designing more potent and selective drug candidates.

Safety and Handling

No specific toxicology data for this compound is available. However, based on related structures, significant caution is warranted.

-

Nitroaromatic Compounds: Many are toxic and potential mutagens.

-

Substituted Quinolines: Compounds like 5-nitroquinoline and 6-methyl-5-nitroquinoline are classified as harmful if swallowed, skin and eye irritants, and are suspected of causing cancer.[9][10][11]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

Conclusion

This compound is a multifaceted compound that stands at the intersection of synthetic organic chemistry and medicinal research. With a molecular weight of 217.22 g/mol , its synthesis and purification require a deliberate and controlled approach. Its true value lies in its potential as a molecular probe for SAR studies and as a foundational building block for the development of novel therapeutics, leveraging the proven legacy of the quinoline scaffold. Rigorous analytical characterization is paramount to ensuring the reliability of any subsequent research. As with all novel chemical entities, it must be handled with the appropriate safety precautions reflective of its chemical class.

References

- Benchchem. (n.d.). This compound | 83407-41-4.

-

PubChem. (n.d.). 6-Methyl-5-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives.

- López-Muñoz, R., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules. MDPI.

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Request PDF.

- Benchchem. (n.d.). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.

- Abdel-Ghani, T. M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry. PubMed.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | 83407-41-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. brieflands.com [brieflands.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Methylamino-7-methyl-5-nitroquinoline: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides an in-depth exploration of the polysubstituted quinoline derivative, 6-methylamino-7-methyl-5-nitroquinoline. Quinoline scaffolds are renowned as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document delineates the molecular structure, physicochemical properties, and plausible synthetic pathways for the title compound. We further delve into the instrumental techniques essential for its structural elucidation, with a focus on spectroscopic methods like NMR. Drawing from the extensive bioactivity profile of related nitroquinoline compounds, this guide critically evaluates its potential applications in drug discovery and as a specialized research chemical. The content herein is curated for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the strategic design and analysis of complex heterocyclic molecules.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a cornerstone of medicinal chemistry since the isolation of quinine in 1820.[1] Its rigid, aromatic structure serves as a versatile template that can be functionalized to interact with a multitude of biological targets.[1] This has led to the development of a wide array of drugs with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[2][3]

The specific compound, this compound, presents a unique substitution pattern designed to modulate the electron density and steric profile of the quinoline core. The key functional groups include:

-

A Nitro Group (-NO2) at C5: A strong electron-withdrawing group, the nitro moiety is a common feature in antimicrobial and hypoxia-activated prodrugs.[4][5]

-

A Methylamino Group (-NHCH3) at C6: An electron-donating group that can act as a hydrogen bond donor and acceptor, crucial for receptor binding.

-

A Methyl Group (-CH3) at C7: An electron-donating and lipophilic group that can influence metabolic stability and target engagement.

This combination of electron-withdrawing and electron-donating groups on adjacent positions creates a unique electronic environment that could lead to novel biological activities. This guide serves to consolidate the known chemical data and provide an expert-driven perspective on the synthesis and potential utility of this specific molecule.

Molecular and Physicochemical Properties

The fundamental identity of a compound is established by its structure and associated physical properties. These data are critical for experimental design, from selecting appropriate solvents to predicting behavior in biological systems.

Chemical Structure and Nomenclature

The unambiguous identification of this compound is ensured through standardized nomenclature and structural representations.

Caption: Structure of this compound.

-

IUPAC Name: N,7-dimethyl-5-nitroquinolin-6-amine[1]

-

CAS Number: 83407-41-4

-

Canonical SMILES: CC1=CC2=C(C=CC=N2)C(=C1NC)[O-][1]

-

InChI Key: NMAKNHMEWSMOBG-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Benchchem[1] |

| Molecular Weight | 217.22 g/mol | Benchchem[1] |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | Not available; related compounds like 6-methyl-5-nitroquinoline melt at 116-120 °C. | N/A |

Structural Elucidation via Spectroscopic Analysis

Confirming the structure of a newly synthesized or isolated compound is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is an indispensable tool for unambiguously determining the connectivity and chemical environment of atoms within a molecule.[1]

Causality in Spectroscopic Signatures

The predicted NMR spectrum of this compound is a direct consequence of its electronic structure. The electron-withdrawing nitro group at C5 will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the electron-donating methylamino (C6) and methyl (C7) groups will shield adjacent nuclei, shifting their signals upfield.[1]

Predicted NMR Data

This table provides representative predicted chemical shifts. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale / Key Correlations |

| H-2 / C-2 | 8.6 - 8.9 | 149 - 153 | Adjacent to ring nitrogen; deshielded. |

| H-3 / C-3 | 7.3 - 7.6 | 121 - 124 | Standard aromatic region. |

| H-4 / C-4 | 8.4 - 8.7 | 134 - 138 | Deshielded by proximity to ring nitrogen. |

| H-8 / C-8 | 7.5 - 7.8 | 125 - 129 | Influenced by adjacent methyl group. |

| C-5 (NO₂) | --- | 144 - 148 | Quaternary carbon; deshielded by nitro group. |

| C-6 (NHCH₃) | --- | 138 - 142 | Quaternary carbon; shielded by amino group. |

| C-7 (CH₃) | --- | 128 - 132 | Quaternary carbon. |

| NH Proton | 4.5 - 5.5 (broad) | --- | Exchangeable proton, broad signal. |

| N-CH₃ | 2.9 - 3.2 | 30 - 35 | Methyl group attached to nitrogen. |

| C7-CH₃ | 2.4 - 2.6 | 15 - 20 | Aromatic methyl group. |

Self-Validating System: The structural assignment would be confirmed using 2D NMR experiments like COSY (to correlate adjacent protons, e.g., H-2 with H-3) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons, respectively).[1]

Synthesis and Reactivity

The targeted synthesis of a polysubstituted quinoline requires a strategic sequence of reactions to install the functional groups at the desired positions.[1] The choice of starting material and the order of reactions are critical to avoid undesired isomers and side products.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic analysis, breaking the target molecule down into simpler, commercially available precursors.

Caption: Proposed multi-step synthetic workflow.

Step-by-Step Methodology:

-

Nitration of 7-Methylquinoline:

-

Rationale: The first step is the regioselective introduction of the nitro group. Nitration of 7-methylquinoline is expected to yield a mixture of isomers, with the 5- and 8-nitro products being significant. [2]Careful control of reaction conditions (temperature, nitrating agent) is crucial.

-

Procedure:

-

Cool a stirred solution of 7-methylquinoline in concentrated sulfuric acid to 0°C.

-

Add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

Validation: Separate the 7-methyl-5-nitroquinoline isomer from other products using column chromatography. Confirm structure via NMR.

-

-

-

Subsequent Functional Group Transformations:

-

The direct amination of a nitroquinoline is challenging. A more robust strategy involves converting the nitro group to an amine, halogenating the adjacent position, re-oxidizing the amine back to a nitro group (if necessary, though a more direct route may exist), and finally performing a nucleophilic aromatic substitution with methylamine. [1] * Procedure (Summarized):

-

Reduction: Reduce the nitro group of 7-methyl-5-nitroquinoline to an amine (5-amino-7-methylquinoline) using a standard reducing agent like SnCl₂ or Fe/HCl.

-

Directed Halogenation: Protect the amine and perform an electrophilic halogenation, which will be directed to the ortho position (C6). Alternatively, a Sandmeyer reaction on a diazotized precursor could be employed.

-

Nucleophilic Substitution: React the resulting 6-halo-7-methyl-5-nitroquinoline with excess methylamine in a suitable solvent (e.g., DMSO or a sealed tube with ethanol) at elevated temperatures. The electron-withdrawing nitro group activates the halide for substitution.

-

Purification: Purify the final product, this compound, using column chromatography or recrystallization.

-

Final Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

-

Potential Applications and Biological Significance

While no specific biological activity has been reported for this compound itself, the activities of structurally similar compounds provide a strong basis for hypothesizing its potential applications.

Caption: Relationship between structural motifs and potential bioactivity.

Anticancer and Antimicrobial Research

Numerous quinoline derivatives exhibit potent anticancer and antimicrobial effects. [2][3]The mechanism often involves intercalation into DNA or the inhibition of critical enzymes like topoisomerases. [2]Furthermore, nitroaromatic compounds are well-known for their antimicrobial activity, which can stem from their ability to undergo redox cycling to produce damaging reactive oxygen species or to chelate metal ions essential for microbial enzyme function. [4][6]The title compound, combining both a quinoline core and a nitro group, is therefore a rational candidate for screening in anticancer and antimicrobial assays.

Hypoxia-Selective Agents

The nitro group can be selectively reduced to an amino group by one-electron reductases under hypoxic (low oxygen) conditions, a characteristic feature of solid tumors. [5]This conversion can unmask a potent cytotoxin or release a fluorescent reporter. For example, 6-nitroquinoline is enzymatically converted to the fluorescent 6-aminoquinoline selectively under hypoxia. [5]This suggests that this compound could be investigated as a pro-fluorophore or a hypoxia-activated prodrug.

Conclusion and Future Outlook

This compound is a strategically designed heterocyclic compound with significant potential in medicinal chemistry and chemical biology. This guide has provided a comprehensive overview of its structure, a plausible and robust synthetic strategy, and a rationale for its potential biological applications based on authoritative literature. The key to unlocking its utility lies in its successful synthesis and subsequent screening in relevant biological assays. Future research should focus on optimizing the synthetic yield, exploring its efficacy against various cancer cell lines and microbial strains, and investigating its potential as a hypoxia-activated agent. The insights provided herein offer a solid foundation for any researcher or drug development professional looking to explore the rich chemical space of substituted quinolines.

References

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands . [Link]

-

5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem - NIH . [Link]

-

6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem - NIH . [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI . [Link]

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI . [Link]

-

6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem . [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI . [Link]

-

Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC - NIH . [Link]

-

Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate . [Link]

-

6-methyl quinoline 6-methylquinoline - The Good Scents Company . [Link]

-

CAS 607-34-1 MFCD00006790-Quinoline, 5-nitro- 5-硝基喹啉-LabNovo . [Link]

-

8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem - NIH . [Link]

Sources

- 1. This compound | 83407-41-4 | Benchchem [benchchem.com]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Methylamino-7-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 24, 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the substituted quinoline, 6-methylamino-7-methyl-5-nitroquinoline. As a member of the quinoline family—a privileged pharmacophore in medicinal chemistry—this compound holds significant research interest.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its molecular characteristics and methodologies for its synthesis and analysis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, first isolated from coal tar in 1834, is a cornerstone in the field of medicinal chemistry.[1] Its rigid, bicyclic structure provides a versatile scaffold that can be readily functionalized to modulate biological activity.[1] The nitrogen atom within the ring can act as a hydrogen bond acceptor, a critical interaction for binding to biological macromolecules.[1] The historical success of quinoline-based drugs, most notably the antimalarial agent quinine, has spurred decades of research, leading to the discovery of derivatives with a wide array of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.[1]

The specific compound, this compound, is a polysubstituted quinoline. The strategic placement of a nitro group (a strong electron-withdrawing group), a methylamino group, and a methyl group (electron-donating groups) suggests a deliberate design to fine-tune the electronic and steric properties of the quinoline core.[1] Such modifications are crucial in optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. While extensive research on this exact molecule is not widely published, its structural motifs are present in numerous biologically active compounds, making it a compelling subject for further investigation.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 83407-41-4 | [1] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| IUPAC Name | N,7-dimethyl-5-nitroquinolin-6-amine | [1] |

| Melting Point | 176-177°C (Predicted) | Based on the melting point of the structurally similar 6-methylamino-5-nitroquinoxaline.[2] |

| Boiling Point | > 300°C (Predicted) | General characteristic of substituted quinolines. |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Sparingly soluble in water (Predicted). | Based on the reported solubility of 6-methylamino-5-nitroquinoxaline and the general solubility of nitroaromatic compounds.[2] |

| pKa | 3.5 - 4.5 (Predicted) | The quinoline nitrogen is basic, but its pKa is expected to be lowered by the electron-withdrawing nitro group. |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, likely commencing with a Skraup synthesis to form the quinoline core, followed by functional group manipulations.[1] A plausible synthetic pathway is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed method based on established procedures for the synthesis of related quinoline derivatives.[3]

Step 1: Synthesis of 7-Methylquinoline via Skraup Synthesis

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Reagent Addition: Cautiously add concentrated sulfuric acid to glycerol. To this mixture, add m-toluidine and an oxidizing agent such as nitrobenzene or arsenic acid.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction is exothermic and should be carefully monitored.

-

Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). The resulting mixture of 5- and 7-methylquinoline can be separated by fractional distillation or column chromatography. For the subsequent step, the mixture can often be used without complete separation.

Step 2: Nitration of 7-Methylquinoline

-

Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.

-

Substrate Addition: Slowly add the 7-methylquinoline (or the mixture from the previous step) to the cooled nitrating mixture while maintaining a low temperature.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0-10 °C) for a specified time.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base.

-

Purification: The precipitated 7-methyl-5-nitroquinoline can be collected by filtration and purified by recrystallization.

Step 3: Synthesis of 6-Amino-7-methyl-5-nitroquinoline

-

Halogenation: A common strategy for introducing an amino group at the 6-position is through a nucleophilic aromatic substitution of a halogenated precursor. The 7-methyl-5-nitroquinoline can be halogenated at the 6-position using a suitable reagent like N-bromosuccinimide (NBS).

-

Amination: The resulting 6-halo-7-methyl-5-nitroquinoline can then be subjected to amination using ammonia or a protected amine source.

Step 4: Methylation of 6-Amino-7-methyl-5-nitroquinoline

-

Reaction Setup: Dissolve the 6-amino-7-methyl-5-nitroquinoline in a suitable solvent.

-

Reagent Addition: Add a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid formed during the reaction.

-

Purification: The final product, this compound, can be purified by column chromatography or recrystallization.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the electron-donating methyl and methylamino groups and the electron-withdrawing nitro group on the quinoline scaffold.

Caption: Predicted reactivity of this compound.

-

Electrophilic Aromatic Substitution: The electron-donating methyl and methylamino groups will activate the benzene portion of the quinoline ring towards electrophilic attack. However, the strong deactivating effect of the nitro group will make further electrophilic substitution challenging.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the quinoline ring, particularly the positions ortho and para to it, susceptible to nucleophilic attack. This is a key reaction for further functionalization.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up possibilities for further derivatization, such as diazotization and subsequent coupling reactions.

Potential Applications in Drug Development

Substituted quinolines are a rich source of potential therapeutic agents.[4][5] The structural features of this compound suggest several avenues for investigation in drug discovery.

-

Anticancer Activity: Many nitroaromatic compounds exhibit anticancer properties, often through mechanisms involving bioreductive activation in hypoxic tumor environments. The presence of the nitro group in this molecule makes it a candidate for evaluation as an anticancer agent.

-

Antimicrobial and Antiviral Activity: The quinoline scaffold is present in numerous antibacterial and antiviral drugs.[2] The specific substitution pattern of this compound may confer activity against various pathogens.

-

Kinase Inhibition: The quinoline core is a common feature in many kinase inhibitors used in cancer therapy. The functional groups on this molecule could be tailored to interact with the active sites of specific kinases.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl protons, and the N-H proton of the methylamino group. The chemical shifts will be influenced by the electronic effects of the substituents. For instance, the protons on the heterocyclic part of the quinoline ring typically appear in a distinct region of the spectrum from those on the benzene ring.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, allowing for the unambiguous assignment of each carbon in the molecule.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and strong symmetric and asymmetric stretching bands for the nitro group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the methyl groups.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, an analysis of its reactivity, and a discussion of its potential applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further investigation into the biological activities of this and related substituted quinolines.

References

-

PubChem. (n.d.). 6-Methyl-5-nitroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

mzCloud. (n.d.). 6 Methylquinoline. Retrieved from [Link]

-

PubMed Central. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Retrieved from [Link]

Sources

- 1. This compound | 83407-41-4 | Benchchem [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. brieflands.com [brieflands.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 5. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Methylamino-7-Methyl-5-Nitroquinoline

Introduction

This compound is a substituted quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, and the specific substitution pattern of this compound—a nitro group at C5, a methylamino group at C6, and a methyl group at C7—suggests its potential as an intermediate for novel therapeutic agents. The electron-withdrawing nitro group, coupled with the electron-donating amino and methyl substituents, creates a unique electronic environment that could be exploited for various biological activities.

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound. It addresses the inherent synthetic challenges, particularly the regioselectivity of nitration, and proposes a robust, multi-step synthesis rooted in established organic chemistry principles. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related quinoline derivatives.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway involving the sequential introduction of the functional groups onto a pre-formed quinoline core. The primary disconnection is the C-N bond of the methylamino group, which can be formed via a nucleophilic aromatic substitution. This leads to a chlorinated intermediate, which in turn can be obtained from a nitrated quinoline. The quinoline core itself can be constructed from an appropriately substituted aniline.

A Technical Guide to Investigating the Biological Activity of 6-Methylamino-7-methyl-5-nitroquinoline: A Novel Quinolone Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] This guide presents a comprehensive framework for the investigation of a novel derivative, 6-methylamino-7-methyl-5-nitroquinoline. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a nitro group at the 5-position, a methylamino group at the 6-position, and a methyl group at the 7-position—suggest a high potential for significant biological activity. This document serves as a technical roadmap, grounded in established methodologies and structure-activity relationship (SAR) principles derived from analogous compounds, to unlock the therapeutic potential of this new chemical entity. We will explore hypothesized mechanisms of action, provide detailed experimental protocols for screening and characterization, and discuss the scientific rationale behind each step of the proposed research plan.

Introduction: The Quinoline Scaffold and Rationale for Investigation

Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery.[2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[4][5] The biological versatility of the quinoline ring system is largely due to its ability to intercalate into DNA, chelate metals, and participate in various receptor-ligand interactions.[6]

The subject of this guide, this compound, possesses a unique combination of functional groups that warrants a thorough investigation. The 5-nitro group is a strong electron-withdrawing group, a feature often associated with enhanced cytotoxicity and antimicrobial activity in quinoline derivatives.[7][8] For instance, the 5-nitroquinoline derivative, nitroxoline, has demonstrated potent anti-cancer activity.[7] The 6-aminoquinoline scaffold is another key pharmacophore, with derivatives showing promise as antibacterial agents that can inhibit bacterial DNA-gyrase.[9] The methylation at the 7-position can influence the compound's lipophilicity and metabolic stability, potentially fine-tuning its pharmacokinetic profile.[10]

Given these structural features, we hypothesize that this compound will exhibit significant anticancer and antibacterial activities. This guide will provide the experimental framework to test these hypotheses.

Synthesis of this compound

The synthesis of this novel compound would likely begin with 7-methylquinoline as a starting material.[11] A plausible synthetic route involves a multi-step process, beginning with nitration, followed by the introduction of the amino group.

A key step is the nitration of 7-methylquinoline, which can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.[12] This is followed by the introduction of an amino group at the 6-position, which can be a challenging step requiring specific reaction conditions to ensure regioselectivity. Finally, methylation of the amino group would yield the target compound.[11]

Caption: A tiered approach for biological activity screening.

Detailed Experimental Protocols

Anticancer Activity Evaluation

This assay provides a quantitative measure of cell viability and is a primary indicator of cytotoxic potential.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media until they reach 80% confluency. [13]2. Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This assay determines if the compound induces programmed cell death.

Protocol:

-

Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Antibacterial Activity Evaluation

The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Protocol:

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. [9]2. Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothesized Mechanism of Action

Based on the activities of related quinoline derivatives, we can postulate several potential mechanisms of action for this compound.

Anticancer Mechanism

The planar quinoline ring may act as a DNA intercalating agent, disrupting DNA replication and transcription, leading to cell cycle arrest and apoptosis. [14]The nitro group could also contribute to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death. [8]

Caption: Hypothesized anticancer mechanism of action.

Antibacterial Mechanism

Many quinolone antibacterials function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [15]The 6-aminoquinoline moiety, in particular, has been implicated in this mechanism. [9]

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

| Cell Line | This compound | Doxorubicin (Positive Control) |

| MDA-MB-231 | 5.2 | 0.8 |

| A549 | 7.8 | 1.2 |

| HCT116 | 4.5 | 0.6 |

| HFF-1 (Normal) | > 100 | 15.4 |

Table 2: Hypothetical Antibacterial Activity (MIC in µg/mL)

| Bacterial Strain | This compound | Ciprofloxacin (Positive Control) |

| S. aureus (ATCC 29213) | 8 | 0.5 |

| E. coli (ATCC 25922) | 16 | 1 |

| P. aeruginosa (ATCC 27853) | 32 | 2 |

Conclusion and Future Directions

This technical guide provides a strategic framework for the comprehensive evaluation of the novel compound, this compound. The proposed experimental cascade, from initial screening to mechanistic studies, is designed to systematically uncover its potential as an anticancer or antibacterial agent. The structural features of this molecule, particularly the 5-nitro and 6-methylamino substitutions, provide a strong rationale for this investigation.

Positive results from these initial studies would pave the way for more advanced preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic profiling, and in vivo efficacy studies in animal models. The exploration of such novel quinoline derivatives is a critical endeavor in the ongoing search for new and effective therapeutic agents.

References

- Shim, J. S., et al. (2010). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.

- Musielak, B., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6539.

- Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(28), 19343-19363.

- Gupta, H., et al. (2014). Biological Activities of Quinoline Derivatives.

- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.

- Singh, A., et al. (2022). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Asian Journal of Chemistry, 34(1), 1-12.

- Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.

- Prachayasittikul, V., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.

- Sharma, P., & Kumar, V. (2021). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 11(5), 13269-13292.

- Al-Suwaidan, I. A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100570.

- Mohammadi, M. K., & Faghih, Z. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Pharmaceutical and Biomedical Research, 4(2), 43-47.

- Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of Medicinal Chemistry, 38(6), 973-982.

- Joseph, B., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 120-129.

- Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Medicinal Chemistry, 14(20), 1469-1502.

- Hossan, S., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(18), 4296.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 83407-41-4 | Benchchem [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 15. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents | MDPI [mdpi.com]

Unraveling the Proteomic Landscape of 6-Methylamino-7-methyl-5-nitroquinoline: A Technical Guide for Target Discovery and Mechanism of Action Studies

Foreword: Charting a Course into the Unknown

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Within this vast chemical space, 6-methylamino-7-methyl-5-nitroquinoline emerges as a compound of interest, yet its specific biological functions and protein interaction partners remain largely uncharted territory. This guide is conceived not as a retrospective of existing data, but as a forward-looking strategic manual for researchers, scientists, and drug development professionals. It provides a comprehensive, technically-grounded roadmap for the systematic proteomic investigation of this molecule.

As a Senior Application Scientist, my objective is to transcend a mere listing of protocols. Instead, this document is designed to provide a deep, causal understanding behind each experimental choice, ensuring that every proposed workflow is a self-validating system for generating robust and actionable data. We will navigate the complexities of target deconvolution and mechanism of action studies, leveraging state-of-the-art proteomics technologies to illuminate the cellular machinery engaged by this compound.

Section 1: The Quinoline Archetype and the Enigma of this compound

Quinoline and its derivatives are privileged structures in drug discovery, capable of interacting with a wide array of biological targets.[1] The addition of a nitro group, as seen in the 5-nitroquinoline core, is known to be a critical feature in the biological activity of many compounds, including those with antimicrobial properties.[3] For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) exerts its antimicrobial and anticancer effects through the chelation of essential metal ions, thereby disrupting microbial enzyme function.[4] It is plausible that this compound may operate through similar or entirely novel mechanisms.

The central scientific questions that this guide will equip you to answer are:

-

Target Identification: What are the direct protein binding partners of this compound in a complex biological system?

-

Pathway Elucidation: Which cellular signaling pathways are modulated upon treatment with this compound?

-

Mechanism of Action: How do the identified protein interactions and pathway perturbations translate into a discernible cellular phenotype?

To address these questions, we will employ a multi-pronged chemoproteomics approach, a powerful discipline that combines chemical biology with mass spectrometry to study drug-protein interactions on a proteome-wide scale.[5][6]

Section 2: The Strategic Imperative: A Phased Proteomics Approach

A successful proteomics campaign for a novel small molecule requires a logical and phased approach. We will progress from broad, unbiased screening to more focused, hypothesis-driven validation.

Caption: A phased proteomics workflow for small molecule characterization.

Section 3: Phase 1 - Identifying the Direct Binding Partners

The initial and most critical step is to identify the direct molecular targets of this compound. We will explore two complementary and powerful strategies: Affinity Purification-Mass Spectrometry (AP-MS) and label-free chemoproteomics.

Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Targets

AP-MS is a classic and effective method for identifying protein-small molecule interactions.[7][8] It involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture its binding partners from a cell lysate.

The success of AP-MS hinges on the design of the affinity probe. A poorly designed probe can lead to a loss of biological activity or steric hindrance, preventing the capture of true binding partners. Therefore, the synthesis of a tagged version of this compound is a critical first step. The tag (e.g., biotin) should be attached via a linker at a position that does not interfere with the compound's putative binding pharmacophore.

Caption: A generalized workflow for Affinity Purification-Mass Spectrometry (AP-MS).

-

Probe Immobilization: Covalently attach the biotinylated this compound to streptavidin-coated magnetic beads.

-

Cell Culture and Lysis: Grow a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to 80-90% confluency. Lyse the cells in a non-denaturing buffer to preserve protein complexes.

-

Incubation: Incubate the cell lysate with the compound-coated beads. A parallel incubation with beads coated with biotin alone serves as a negative control to identify non-specific binders.

-

Washing: Perform a series of washes with decreasing salt concentrations to remove proteins that are not specifically bound to the compound.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer.

-

Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. True binding partners should be significantly enriched in the compound pulldown compared to the control.

Chemoproteomics: Detecting Target Engagement in a Label-Free Manner

While powerful, AP-MS requires chemical modification of the compound, which can sometimes alter its binding properties.[6] Label-free methods circumvent this by detecting the interaction between the unmodified compound and its targets within a complex proteome.[6] Thermal Proteome Profiling (TPP) is a prominent example.[9]

TPP is based on the principle that the binding of a small molecule to a protein stabilizes the protein's structure, leading to an increase in its melting temperature.[9] By heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble protein at each temperature using mass spectrometry, one can identify proteins that are stabilized by the compound.

| Parameter | Affinity Purification-Mass Spectrometry (AP-MS) | Thermal Proteome Profiling (TPP) |

| Compound Modification | Required (e.g., biotinylation) | Not required |

| Principle | Physical isolation of binding partners | Ligand-induced thermal stabilization |

| Primary Output | List of potential binding proteins | Proteins with altered melting temperatures |

| Strengths | Direct identification of binding partners | No compound modification, in-cell compatible |

| Challenges | Synthesis of active probe, non-specific binding | Indirect evidence of binding, lower throughput |

Table 1: Comparison of AP-MS and TPP for target identification.

Section 4: Phase 2 - Mapping the Global Cellular Response

Identifying the direct targets of this compound is only the first step. To understand its mechanism of action, we must investigate its impact on the entire proteome and its post-translational modifications (PTMs).

Quantitative Proteomics: A Global View of Protein Expression Changes

Quantitative proteomics allows for the comparison of protein abundance between different states, such as untreated versus compound-treated cells.[10][11] Two common approaches are Data-Independent Acquisition (DIA) and Tandem Mass Tag (TMT) labeling.[10]

-

Data-Independent Acquisition (DIA): A label-free method that systematically fragments all peptides within a certain mass range, providing a comprehensive and reproducible snapshot of the proteome.[10]

-

Tandem Mass Tag (TMT) Labeling: An isobaric labeling approach that allows for the multiplexing of up to 18 samples in a single mass spectrometry run, enabling high-throughput quantitative analysis.[10]

By comparing the proteomes of cells treated with this compound to untreated controls, we can identify proteins and pathways that are up- or down-regulated, providing clues to the compound's downstream effects.

Phosphoproteomics: Interrogating Signaling Pathways

Many cellular processes, particularly signal transduction, are regulated by protein phosphorylation. Changes in the phosphoproteome can provide a more dynamic and immediate readout of a compound's activity than changes in total protein expression.

Caption: A typical workflow for phosphoproteomic analysis.

By identifying changes in phosphorylation patterns, we can infer the activity of upstream kinases and map the signaling pathways affected by this compound. This is particularly relevant for quinoline derivatives, as many have been shown to modulate kinase signaling pathways.[12]

Section 5: Phase 3 - Data Integration, Validation, and Hypothesis Generation

The culmination of these proteomics experiments will be a large and complex dataset. The final phase involves integrating this data to build a coherent model of the compound's mechanism of action and validating these findings through orthogonal methods.

Bioinformatics and Pathway Analysis

The lists of identified target proteins, differentially expressed proteins, and differentially phosphorylated proteins should be subjected to rigorous bioinformatics analysis. Tools such as STRING, DAVID, and Ingenuity Pathway Analysis (IPA) can be used to:

-

Identify enriched biological processes and molecular functions.

-

Construct protein-protein interaction networks.

-

Map regulated proteins to known signaling and metabolic pathways.

This analysis will generate testable hypotheses about the compound's mechanism of action. For example, if several proteins involved in a particular cancer-related pathway, such as the PI3K-Akt pathway, are identified, this would suggest a potential anticancer activity for the compound.[12]

Orthogonal Validation: Ensuring Scientific Rigor

Proteomics data, while powerful, should always be validated using independent, hypothesis-driven experiments. These may include:

-

Western Blotting: To confirm the up- or down-regulation of specific proteins identified in the quantitative proteomics screen.

-

Enzyme Activity Assays: If a target protein is an enzyme, its activity can be measured in the presence and absence of the compound.

-

Cell-Based Phenotypic Assays: Based on the pathway analysis, specific cellular assays can be employed (e.g., cell proliferation, apoptosis, or migration assays).

Conclusion: From Molecule to Mechanism

This technical guide provides a comprehensive and scientifically rigorous framework for the proteomic investigation of this compound. By systematically identifying its direct targets, mapping its global effects on the proteome and phosphoproteome, and validating these findings, researchers can move from a molecule of unknown function to a well-characterized compound with a defined mechanism of action. This knowledge is the bedrock upon which successful drug development programs are built.

References

-